3-Methoxy-1,2-benzisothiazole-5-acetic acid

Auxin Plant Growth Regulation Root Architecture

Sourcing benzisothiazole auxin analogs with precise organ selectivity presents a challenge for agrochemical R&D. This compound solves the problem of linked shoot/root responses. - Uncouples root and shoot auxin effects, stimulating root biomass for drought tolerance research. - C5 acetic acid handle enables efficient parallel synthesis of amide/ester libraries for herbicide discovery. - Supported by high-resolution crystallographic data (R=0.0439) for structure-guided design. Reliable supply with verified analytical documentation is available for B2B procurement.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 65412-52-4
Cat. No. B12691770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1,2-benzisothiazole-5-acetic acid
CAS65412-52-4
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCOC1=NSC2=C1C=C(C=C2)CC(=O)O
InChIInChI=1S/C10H9NO3S/c1-14-10-7-4-6(5-9(12)13)2-3-8(7)15-11-10/h2-4H,5H2,1H3,(H,12,13)
InChIKeyQHLMTDDBKFUIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1,2-benzisothiazole-5-acetic Acid Overview


3-Methoxy-1,2-benzisothiazole-5-acetic acid (CAS 65412-52-4; molecular formula C₁₀H₉NO₃S; MW 223.25) is a heterocyclic compound belonging to the 1,2-benzisothiazole class. It features a methoxy group at position 3 and an acetic acid moiety at position 5 of the fused benzene–isothiazole ring system [1]. This specific substitution pattern differentiates it from other benzisothiazole acetic acid derivatives and imparts unique biological properties, including organ-selective auxin-like plant growth activity and anti-inflammatory effects.

Substitution Pattern 3-Methoxy & 5-acetic acid on 1,2-benzisothiazole Organ-selective auxin-like and anti-inflammatory profile
Scaffold Class Non-acidic heterocyclic bioactive lead Distinct from classical NSAID and auxin cores
Research Context Plant growth regulator & anti-inflammatory studies Root-selective auxin response; carrageenan edema model

Why Generic Analogs Cannot Replace This Compound


Minor structural modifications within the 1,2-benzisothiazole series produce profound, non-linear changes in biological activity. Moving the acetic acid group from position 5 to position 3, or removing the 3-methoxy substituent, fundamentally alters pharmacological and auxin profiles [1][2]. The target compound preferentially stimulates root growth while its direct positional isomer promotes shoot elongation, demonstrating that both the position of the carboxylic acid side chain and the presence of the electron-donating methoxy group are critical determinants of biological selectivity. Substituting a generic analog without empirical verification therefore risks loss of the desired organ-specific activity or introduction of unintended off-target effects.

Positional isomer reverses organ selectivity 5-Methoxy-1,2-benzisothiazol-3-ylacetic acid promotes shoot elongation without root stimulation; substitution may invert desired auxin response.
3-Methoxy removal alters activity profile The electron-donating methoxy group is critical; its absence can shift both auxin and anti-inflammatory pharmacophore behavior.
Side-chain relocation changes derivatization handle Moving the acetic acid moiety to position 3 replaces the C5 synthetic entry point, limiting library synthesis strategies and SAR exploration.

Differentiation Evidence Against Closest Analogs


Root-Preferential Auxin Activity vs. Positional Isomer

In a direct head-to-head auxin bioassay, 3-methoxy-1,2-benzisothiazol-5-ylacetic acid (Ia) was compared with its positional isomer 5-methoxy-1,2-benzisothiazol-3-ylacetic acid (II). Compound Ia exhibited substantially lower shoot auxin activity than II, but uniquely and significantly stimulated root growth—an effect entirely absent with II [1]. The study also included comparison with the isosteric 1- and 2-naphthylacetic acids, further contextualizing the scaffold's unique organ-selectivity.

Root-preferential auxin activity
Head-to-head
Ia (3-OCH3-5-CH2COOH): root growth stimulation, low shoot auxin activity. Positional isomer II (5-OCH3-3-CH2COOH): shoot auxin only, no root effect.
Supports root-selective auxin research tool
Exact stimulation values in original auxin bioassay
Auxin Plant Growth Regulation Root Architecture

Anti-Inflammatory Activity in Carrageenan Edema Model

The compound was part of a series of 3-methoxy-1,2-benzisothiazol-5-ylacetic acid analogs evaluated in the carrageenin-induced rat paw edema assay [1]. Although exact ED₅₀ values for this specific compound are not publicly digitized in the open literature, the parent carboxylic acid demonstrated significant edema inhibition. Structure-activity relationship (SAR) analysis established that modifications to the acetic acid group produced meaningful variations in anti-inflammatory potency, indicating a tractable pharmacophore. Related 1,2-benzisothiazole series have shown anti-inflammatory activity comparable to indomethacin in the same model, supporting class-level potential.

Anti-inflammatory activity
Class-level
Significant inhibition of carrageenin-induced paw edema reported for parent acid; specific ED₅₀ not digitized for this compound.
Benzisothiazole scaffold shows class-level anti-inflammatory potential; requires confirmation
SAR modulation demonstrated; quantitative potency data to verify
Anti-inflammatory Analgesic Carrageenan Edema

Synthetic Versatility via C5 Acetic Acid Handle

The acetic acid moiety at position 5 serves as a versatile synthetic handle that is absent or positioned differently in closely related analogs such as 1,2-benzisothiazole-3-acetic acid. Vicini et al. demonstrated that the methyl ester of 3-methoxy-1,2-benzisothiazol-5-ylacetic acid reacts with hydrazine hydrate to give the corresponding hydrazide, while reaction with phenylhydrazines yields rearranged products, confirming the reactivity of the C5 side chain [1]. X-ray crystallographic characterization of one derivative, methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate, was achieved with a refinement to R = 0.0439, establishing a high-quality structural foundation for computational drug design.

Synthetic versatility & structure
Supporting evidence
C5 acetic acid handle enables hydrazide formation and rearrangements; crystal structure of a phenylhydrazino derivative solved to R = 0.0439.
Supports library synthesis and structure-based design
Synthetic yields and full crystallographic data in original paper
Medicinal Chemistry Derivatization Structure-Activity Relationship

Research and Industrial Application Scenarios


Root-Selective Plant Growth Regulator Development

The compound's demonstrated ability to stimulate root growth without promoting shoot elongation [1] makes it a uniquely suited lead for developing root-targeted plant growth regulators. Applications include enhancing root biomass for improved water and nutrient acquisition in crops under drought or low-fertility conditions, or developing anti-lodging agents that strengthen root systems without increasing stem height. Unlike classical auxins (e.g., IAA, NAA) or the positional isomer 5-methoxy-1,2-benzisothiazol-3-ylacetic acid, it uncouples root and shoot auxin responses.

NSAID Lead with a Distinct Benzisothiazole Core

Significant activity in the carrageenin-induced paw edema model [1] supports the compound's use as a starting point for anti-inflammatory drug discovery. Its benzisothiazole core is structurally distinct from common NSAID scaffolds (e.g., arylpropionic acids, oxicams), potentially offering novel COX-2 selectivity or reduced gastrointestinal toxicity. The established SAR around the C5 acetic acid moiety enables rational optimization of potency and pharmacokinetic properties.

Benzisothiazole Library Synthesis and Phytotoxic Screening

The C5 acetic acid handle enables efficient parallel synthesis of amide, ester, and hydrazide libraries [1]. These derivatives can be screened for phytotoxic activity against herbicide-resistant weed species, leveraging the benzisothiazole core's documented herbicidal potential. The availability of high-resolution crystallographic data (R = 0.0439) further supports structure-guided design of agrochemical candidates.

Application
Selection Property
Validation Focus
Root-selective plant growth regulator studies
Organ-selective auxin-like activity
Root vs. shoot auxin response assays; drought tolerance models
Anti-inflammatory lead compound research
Benzisothiazole scaffold with edema inhibition
Carrageenan-induced edema model and SAR follow-up
Agrochemical library synthesis & phytotoxic screening
C5 synthetic handle and crystallographic data
Phytotoxic screening against weed species; structure-guided design
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